- Oligo(naphthylene-ethynylene) molecular rods, European Journal of Organic Chemistry, 2013, 2013(14), 2813-2822

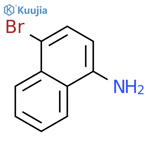

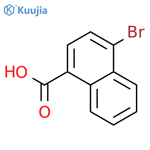

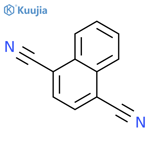

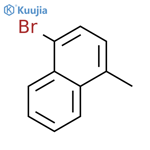

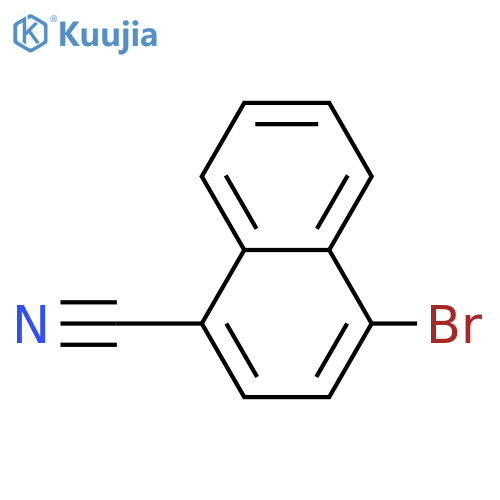

Cas no 92616-49-4 (4-Bromonaphthalene-1-carbonitrile)

92616-49-4 structure

商品名:4-Bromonaphthalene-1-carbonitrile

4-Bromonaphthalene-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-1-naphthonitrile

- 1-Naphthalenecarbonitrile, 4-bromo-

- 4-BroMonaphthalene-1-carbonitrile

- AK106553

- 1-bromo-4-cyanonaphthalene

- 4-Bromo-1-cyanonaphthalene

- ITKIWUNXKKMMSE-UHFFFAOYSA-N

- BCP17063

- VT1258

- FCH1351600

- SY023954

- AX8243399

- V9190

- 4-Bromo-1-naphthalenecarbonitrile (ACI)

- SCHEMBL1343517

- AKOS016008642

- CS-W020623

- DTXSID30562722

- DB-083896

- MFCD17012445

- 92616-49-4

- 4-Bromonaphthalene-1-carbonitrile

-

- MDL: MFCD17012445

- インチ: 1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H

- InChIKey: ITKIWUNXKKMMSE-UHFFFAOYSA-N

- ほほえんだ: N#CC1C2C(=CC=CC=2)C(Br)=CC=1

計算された属性

- せいみつぶんしりょう: 230.96836g/mol

- どういたいしつりょう: 230.96836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 23.8

4-Bromonaphthalene-1-carbonitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

4-Bromonaphthalene-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A663481-250mg |

4-Bromo-1-naphthonitrile |

92616-49-4 | 98% | 250mg |

$6.0 | 2024-04-16 | |

| TRC | B686008-1g |

4-Bromonaphthalene-1-carbonitrile |

92616-49-4 | 1g |

$ 98.00 | 2023-04-18 | ||

| Chemenu | CM140358-100g |

4-Bromo-1-naphthonitrile |

92616-49-4 | 98% | 100g |

$449 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ496-100mg |

4-Bromonaphthalene-1-carbonitrile |

92616-49-4 | 98% | 100mg |

30CNY | 2021-05-08 | |

| Ambeed | A663481-5g |

4-Bromo-1-naphthonitrile |

92616-49-4 | 98% | 5g |

$19.0 | 2024-04-16 | |

| Ambeed | A663481-10g |

4-Bromo-1-naphthonitrile |

92616-49-4 | 98% | 10g |

$37.0 | 2024-04-16 | |

| Alichem | A219003681-250mg |

4-Bromo-1-cyanonaphthalene |

92616-49-4 | 98% | 250mg |

$700.40 | 2023-08-31 | |

| TRC | B686008-100mg |

4-Bromonaphthalene-1-carbonitrile |

92616-49-4 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Chemenu | CM140358-25g |

4-Bromo-1-naphthonitrile |

92616-49-4 | 98% | 25g |

$184 | 2021-08-05 | |

| abcr | AB440559-100 g |

4-Bromo-1-naphthonitrile, 98%; . |

92616-49-4 | 98% | 100g |

€542.30 | 2023-04-22 |

4-Bromonaphthalene-1-carbonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate , tert-Butyl nitrite Solvents: 1,2-Dimethoxyethane ; 15 min, -15 °C; 1 h, -15 °C; 20 min, -15 °C → 5 °C

1.2 Solvents: Pentane ; rt

1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt

1.2 Solvents: Pentane ; rt

1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 17 h, reflux

リファレンス

- Enhancement of fluorescence quenching and exciplex formation in DNA major groove by double incorporation of modified fluorescent deoxyuridines, Bioorganic & Medicinal Chemistry Letters, 2012, 22(12), 4103-4105

ごうせいかいろ 3

はんのうじょうけん

1.1 Solvents: Dimethylformamide

1.2 Solvents: Benzene , Water

1.2 Solvents: Benzene , Water

リファレンス

- Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene, Collection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804

ごうせいかいろ 4

はんのうじょうけん

リファレンス

- Preparation of naphthylisothiazoline derivatives for use as pesticides, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Acetonitrile ; rt; 3 h, 79 °C

1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C

1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C

リファレンス

- Preparation of 4-bromo-1-naphthonitrile with 1-methylnaphthalene as starting material, China, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 min, rt; rt → 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C

1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt

1.4 Reagents: Water ; rt

1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C

1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt

1.4 Reagents: Water ; rt

リファレンス

- Preparation of heterocyclyl-piperidinyl/piperazinyl-isochromans as CNS agents, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- SRN1 syntheses of bis(phenylthio)- and dicyanonaphthalenes via diazo sulfides, Tetrahedron, 1990, 46(6), 2205-12

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Dimethylformamide , Thionyl chloride Solvents: Toluene ; 60 °C

1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C

1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C

リファレンス

- Significant rate enhancement via potassium pivalate in a Miyaura borylation approach to verinurad, Tetrahedron Letters, 2020, 61(10),

ごうせいかいろ 9

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 12 h, 130 °C

リファレンス

- Study on synthesis process of RDEA3170, Xiandai Yaowu Yu Linchuang, 2015, 30(10), 1179-1184

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 60 °C

1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C

1.3 Solvents: Toluene ; 90 min, 120 °C

1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C

1.3 Solvents: Toluene ; 90 min, 120 °C

リファレンス

- Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of Verinurad, Organic Process Research & Development, 2022, 26(3), 936-948

ごうせいかいろ 11

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 16 h, 125 °C

1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt

1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt

リファレンス

- Preparation of condensed ring derivatives for treating hyperuricemia and related diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 12 h, 130 °C

リファレンス

- Method for preparing urate-anion exchanger 1 inhibitor, China, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; rt → 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C

1.3 Reagents: Sodium bicarbonate ; neutralized

1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C

1.3 Reagents: Sodium bicarbonate ; neutralized

1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C

リファレンス

- Preparation of indole sulfonamides as modulators of progesterone receptors, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Carbon tetrachloride , Water ; rt; 2 h, 20 °C

1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium sulfite Solvents: Water ; rt

リファレンス

- One-pot transformation of methylarenes into aromatic nitriles with inorganic metal-free reagents, European Journal of Organic Chemistry, 2014, 2014(19), 4115-4122

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide , Iodine Solvents: 1,4-Dioxane ; 3.5 h, 30 °C

リファレンス

- Process for preparation of halogenated arylcarbonitrile, China, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 12 h, 130 °C

リファレンス

- Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors for the Treatment of Hyperuricemia of Gout, Medicinal Chemistry (Sharjah, 2017, 13(3), 260-281

ごうせいかいろ 17

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; rt → 130 °C; 12 h, 130 °C

1.2 Solvents: Dichloromethane ; 3 h, 130 °C

1.2 Solvents: Dichloromethane ; 3 h, 130 °C

リファレンス

- Design, synthesis and bioactivity of highly sterically congested flexible uric acid transporter 1 (URAT1) inhibitors, Youji Huaxue, 2017, 37(9), 2303-2314

ごうせいかいろ 18

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; overnight, rt → 125 °C

リファレンス

- Thioacetate compounds as URAT-1 agonists and their preparation, compositions and methods of use, World Intellectual Property Organization, , ,

4-Bromonaphthalene-1-carbonitrile Raw materials

- 1-Bromo-4-methylnaphthalene

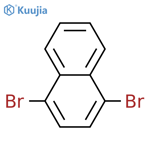

- 1,4-Dibromonaphthalene

- Cuprate(1-), bis(cyano-kC)-, sodium (1:1)

- 4-bromonaphthalene-1-carboxylic acid

- Borate(1-),tetrafluoro-

- 1-Bromo-4-(bromomethyl)naphthalene

- 1-Amino-4-bromonaphthalene

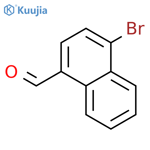

- 4-Bromo-1-napthaldehyde

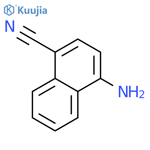

- 4-aminonaphthalene-1-carbonitrile

4-Bromonaphthalene-1-carbonitrile Preparation Products

4-Bromonaphthalene-1-carbonitrile 関連文献

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

92616-49-4 (4-Bromonaphthalene-1-carbonitrile) 関連製品

- 2169638-78-0(2-(cyclopropylmethyl)-N-methyl-7H-pyrrolo2,3-dpyrimidin-4-amine)

- 1212935-09-5((1R)-1-(3-chloropyridin-4-yl)ethan-1-amine)

- 2200931-65-1(3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine)

- 2137458-87-6(6-Amino-2-(2-methoxypropan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol)

- 10152-76-8(Allyl methyl sulfide)

- 2171848-15-8(ethyl 8-cyclopropyl-2,8-diazaspiro4.5decane-4-carboxylate)

- 1784417-16-8(4-methoxy-4-(3-methylphenyl)methylpiperidine)

- 1326849-94-8(4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one)

- 1204926-24-8(6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid)

- 1105198-58-0(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile

清らかである:99%

はかる:100g

価格 ($):275.0